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molecular formula C20H19NO5S B3065481 (8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate CAS No. 475682-51-0

(8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate

Cat. No. B3065481
M. Wt: 385.4 g/mol
InChI Key: MYHBOPKOGIKIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419986B2

Procedure details

To a solution of {(2R)-7-nitro-8-[(E)-3-oxo-1-butenyl]-2,3-dihydro-1,4-benzodioxin-2-yl}methyl 4-methylbenzenesulfonate (3.40 g, 7.83 mmole) in 200 mL of acetic acid/ethanol (3:2) was added 2.25 g (40.2 mmole) of iron powder and the mixture was heated at reflux under nitrogen for 8 hours. After the reaction was complete, 150 mL of water was added and the mixture filtered through a pad of celite. The filtrate was neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The extract was dried over magnesium sulfate, filtered, and evaporated in vacuum. The residue was column chromatographed on silica gel using a gradient elution commencing with 20% ethyl acetate/hexane and ending with 70% ethyl acetate/hexane to give 2.5 g of the (R)-enantiomer of the title compound as a yellow oil. 1H-NMR (CDCl3): doublet 8.1 δ (1 H); doublet 7.6 δ (2 H) doublet 7.45 δ (1 H); multiplet 7.2 δ (4 H); multiplet 4.6 δ (1 H); multiplet 4.3 δ (3 H); multiplet 4.1 δ (1 H); singlet 2.5 δ (3 H); singlet 2.4 δ (3 H).
Name
acetic acid ethanol
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2.25 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([O:11][CH2:12][C@@H:13]2[O:18][C:17]3[C:19](/[CH:26]=[CH:27]/[C:28](=O)[CH3:29])=[C:20]([N+:23]([O-])=O)[CH:21]=[CH:22][C:16]=3[O:15][CH2:14]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.O>C(O)(=O)C.C(O)C.[Fe]>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([O:11][CH2:12][CH:13]2[O:18][C:17]3=[C:19]4[C:20](=[CH:21][CH:22]=[C:16]3[O:15][CH2:14]2)[N:23]=[C:28]([CH3:29])[CH:27]=[CH:26]4)(=[O:10])=[O:9])=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]1COC2=C(O1)C(=C(C=C2)[N+](=O)[O-])\C=C\C(C)=O
Name
acetic acid ethanol
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O.C(C)O
Name
Quantity
2.25 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
the mixture filtered through a pad of celite
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using a gradient elution commencing with 20% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1COC=2C(=C3C=CC(=NC3=CC2)C)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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